
4-(2-Tert-butoxycarbonylethyl)-2-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Tert-butoxycarbonylethyl)-2-methoxybenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One efficient method for this involves using flow microreactor systems, which offer a more sustainable and versatile approach compared to traditional batch processes
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar flow microreactor systems, which provide better control over reaction parameters and improve yield and efficiency. The use of continuous flow processes allows for the production of large quantities of the compound with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Tert-butoxycarbonylethyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of free amine derivatives.
Applications De Recherche Scientifique
4-(2-Tert-butoxycarbonylethyl)-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a protecting group in peptide synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(2-Tert-butoxycarbonylethyl)-2-methoxybenzoic acid primarily involves its role as a protecting group. The Boc group protects amine functionalities during synthetic transformations, preventing unwanted side reactions. The compound can be selectively deprotected under acidic conditions, allowing for the subsequent functionalization of the amine group.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Another compound featuring a Boc protecting group, used in similar synthetic applications.
tert-Butyl 2,5-dihydro-1H-pyrrole-1-carboxylate: A Boc-protected pyrrole derivative used in organic synthesis.
Uniqueness
4-(2-Tert-butoxycarbonylethyl)-2-methoxybenzoic acid is unique due to its specific structure, which combines a Boc-protected amine with a methoxy-substituted benzoic acid. This combination allows for selective reactions and functionalizations that are not possible with other Boc-protected compounds.
Propriétés
Formule moléculaire |
C15H20O5 |
|---|---|
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
2-methoxy-4-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]benzoic acid |
InChI |
InChI=1S/C15H20O5/c1-15(2,3)20-13(16)8-6-10-5-7-11(14(17)18)12(9-10)19-4/h5,7,9H,6,8H2,1-4H3,(H,17,18) |
Clé InChI |
QAMHIWXJRBSTIH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CCC1=CC(=C(C=C1)C(=O)O)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
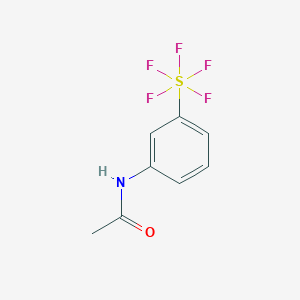
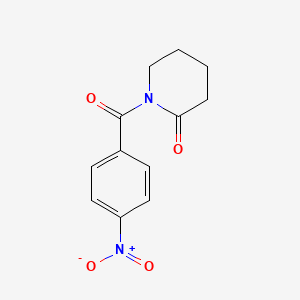
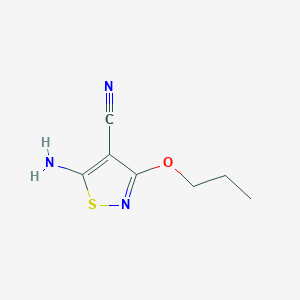

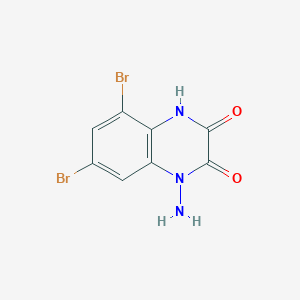
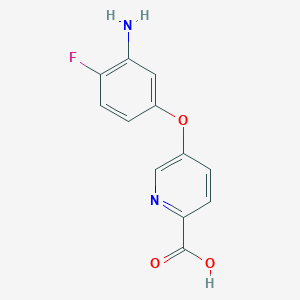
![2-[(4-Methoxyphenoxy)methyl]aniline](/img/structure/B8339688.png)
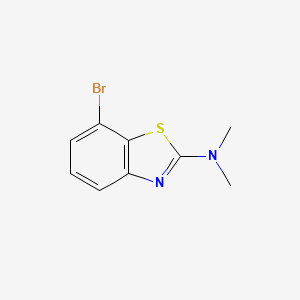
![3-[(3,5-Di-tert-butyl-4-hydroxyphenyl)sulfanyl]propanoic acid](/img/structure/B8339701.png)
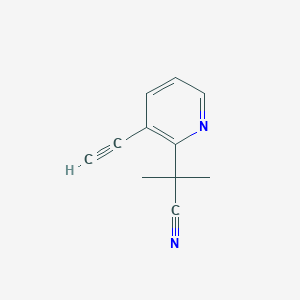
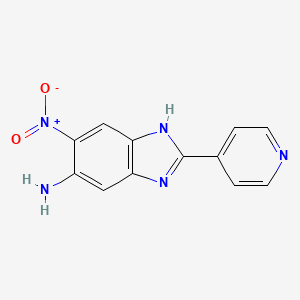
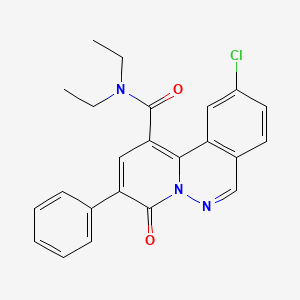
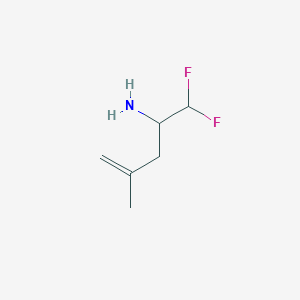
![6-(Pyridin-3-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B8339725.png)
